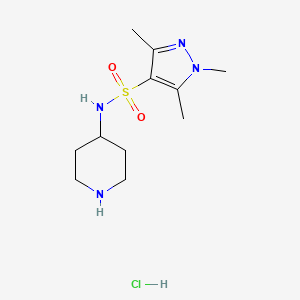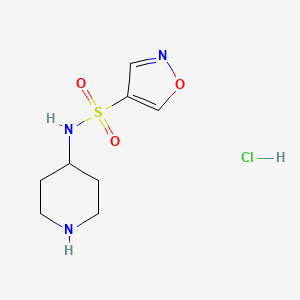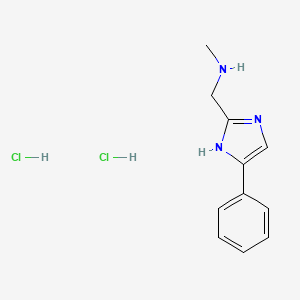
1,4-Thiazepane-1,1-dioxide trifluoro acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Thiazepane-1,1-dioxide trifluoro acetate” is a chemical compound with the CAS Number: 1990119-58-8 . It has a molecular weight of 263.24 . The IUPAC name for this compound is 1,4-thiazepane 1,1-dioxide trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2S.C2HF3O2/c7-9(8)4-1-2-6-3-5-9;3-2(4,5)1(6)7/h6H,1-5H2;(H,6,7) . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Applications in Synthesis and Library Development
Synthesis and Screening Libraries 1,4-Thiazepane-1,1-dioxide trifluoro acetate and its related compounds, specifically 1,4-thiazepanes and 1,4-thiazepanones, are recognized for their three-dimensional (3D) characteristics. These structures are not widely represented in fragment screening libraries. Notably, 1,4-acylthiazepanes have been identified as new ligands for BET (bromodomain and extraterminal domain) bromodomains through nuclear magnetic resonance (NMR) fragment screening. A notable advancement is the report of a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols, which efficiently produces 1,4-thiazepanones as precursors to 1,4-thiazepanes. This synthesis method is valued for its good yield, reasonable processing time, and broad tolerance to various α,β-unsaturated esters. Furthermore, several 1,4-thiazepanes were synthesized, characterized, and identified as novel BET bromodomain ligands. This synthesis technique is expected to facilitate the creation of diverse 3D fragments for screening libraries, thus contributing significantly to the field of medicinal chemistry and drug discovery (Pandey et al., 2020).
Applications in Pharmacology and Medicinal Chemistry
Antitrypanosomal Activity The pharmacological relevance of 1,4-thiazepine derivatives, including those similar to this compound, has been highlighted in various studies. Notably, a series of bicyclic thiazolidinyl-1,4-thiazepines exhibited significant antitrypanosomal activity, especially against Trypanosoma brucei brucei. The compound 3l, in particular, showed an EC50 value of 2.8 ± 0.7 μM against T. b. brucei and demonstrated a high selectivity index, suggesting its potential as an antitrypanosomal agent. These findings underscore the importance of 1,4-thiazepines in the development of new treatments for diseases caused by parasitic organisms (Vairoletti et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-thiazepane 1,1-dioxide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.C2HF3O2/c7-9(8)4-1-2-6-3-5-9;3-2(4,5)1(6)7/h6H,1-5H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMGFQFURXPBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

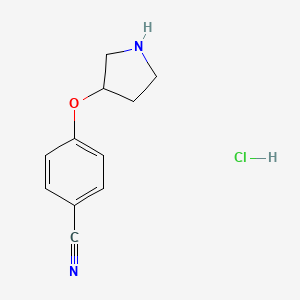
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473373.png)

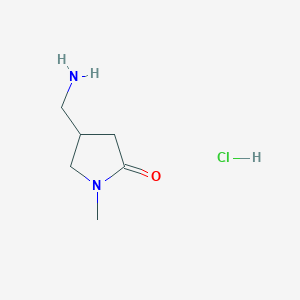
![{[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473379.png)

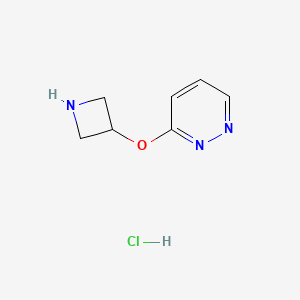
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473385.png)
